4-Benzylthiomorpholine 1,1-Dioxide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Benzylthiomorpholine 1,1-Dioxide can be achieved through controllable synthesis methods involving cross-coupling/annulation reactions. For example, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts is facilitated via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols, using molecular oxygen as the terminal oxidant. This synthesis demonstrates the versatility and controllability in generating compounds within the benzomorpholine family (Kui Dong et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Benzylthiomorpholine 1,1-Dioxide has been extensively studied through various analytical techniques. For instance, 4-benzyl-5-oxomorpholine-3-carbamide's molecular geometry was thoroughly analyzed using Density Functional Theory (DFT) methods, confirming the structure's optimization and its electronic and charge transfer properties. Such studies highlight the compound's potential in various applications due to its well-defined molecular structure and properties (P. Murthy et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Benzylthiomorpholine 1,1-Dioxide has been synthesized and investigated for its chemical properties and reactivity. The synthesis involves reactions with various amines and the compound demonstrates the ability to undergo acylation and react with chlorinated triazines and isocyanates. These reactions suggest its utility in organic synthesis and chemical research (Asinger et al., 1981).
Biological Activity
- A series of biologically active compounds derived from 4-Benzylthiomorpholine 1,1-Dioxide were synthesized, showing antibacterial and DPPH radical scavenging activities. This indicates the compound's potential use in developing new therapeutic agents or in studying biological processes (Zia-ur-Rehman et al., 2009).
Catalysis and Material Science
- Complexes involving 4-Benzylthiomorpholine 1,1-Dioxide have been used in catalysis, showing effectiveness in transfer hydrogenation and oxidation of alcohols. This highlights its potential application in material science and industrial chemistry for developing new catalysts (Saleem et al., 2014).
Molecular Electronics
- Research in molecular-scale electronics has utilized derivatives of benzylthiomorpholine, indicating its potential in the field of nanotechnology and molecular electronics. These applications could lead to advancements in the development of molecular devices (Reed et al., 1997).
Synthesis of Novel Sulfonamides
- 4-Benzylthiomorpholine 1,1-Dioxide has been used in the synthesis of novel cyclic sulfonamides. This application is important in pharmaceutical research for developing new drugs, particularly as sulfonamides play a critical role in various therapeutic agents (Greig et al., 2001).
Synthesis of Benzisothiazolone Derivatives
- The compound has been utilized in the synthesis of benzisothiazolone derivatives. These derivatives are significant in medicinal chemistry for their potential in creating new pharmacological agents (Yeung & Meanwell, 1998).
Generation of Novel Derivatives
- Studies have shown the successful generation of new derivatives from 4-Benzylthiomorpholine 1,1-Dioxide, demonstrating its versatility and importance in synthetic chemistry for creating diverse chemical entities (Xiao et al., 2013).
Safety And Hazards
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properties
IUPAC Name |
4-benzyl-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMTQFKYUXQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312459 | |
Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylthiomorpholine 1,1-Dioxide | |
CAS RN |
26475-66-1 | |
Record name | 26475-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26475-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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